molecular formula C25H32N4O3S B2642755 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 922120-24-9

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2642755
CAS No.: 922120-24-9
M. Wt: 468.62
InChI Key: PMQZPFBKZFFJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1-methyltetrahydroquinoline core, a morpholine ring, and a 3-(methylsulfanyl)phenyl substituent. The ethanediamide linker (CONH)₂ facilitates structural rigidity and hydrogen-bonding interactions, which are critical for biological activity in analogous compounds . Its synthesis likely involves coupling of substituted tetrahydroquinoline and phenyl precursors, with purification methods akin to those used for 3-chloro-N-phenyl-phthalimide derivatives .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-28-10-4-5-18-15-19(8-9-22(18)28)23(29-11-13-32-14-12-29)17-26-24(30)25(31)27-20-6-3-7-21(16-20)33-2/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQZPFBKZFFJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition: It has shown potential as an inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and disease states .
  • Signaling Pathways: By influencing signaling pathways related to cell proliferation and apoptosis, it may have implications in cancer therapy .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are essential for preventing oxidative stress-related damage in cells.

Anticancer Potential

Studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds with similar scaffolds have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of signaling pathways involved in cell survival .

Neuroprotective Effects

Given the involvement of nitric oxide in neurodegenerative diseases, the ability of this compound to inhibit nNOS could provide neuroprotective effects. Excessive NO production has been linked to conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Experimental Data

  • Inhibition Assays: In vitro studies have shown that similar compounds exhibit submicromolar activities against nNOS. For example, one study reported an IC50 value of 93 nM for a structurally related compound .
  • Selectivity Ratios: The selectivity of this compound for nNOS over other isoforms like eNOS and iNOS is crucial for minimizing side effects. One study indicated a selectivity ratio greater than 1000-fold for certain derivatives .
  • Cell Viability Assays: Various derivatives have been tested for their effects on cell viability in cancer models. Results showed that certain compounds led to significant reductions in cell proliferation in human cancer cell lines while sparing normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (nM)Selectivity Ratio (nNOS/eNOS)Biological Activity
Compound AnNOS93>1000Neuroprotective
Compound BeNOS5005Anti-inflammatory
Compound CiNOSNTNTAnticancer

Note: NT = Not Tested

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9)

  • Structural Differences : Replaces the morpholine ring with pyrrolidine and the 3-(methylsulfanyl)phenyl group with 4-(trifluoromethyl)phenyl.
  • Functional Implications: Pyrrolidine vs. Morpholine: Pyrrolidine’s smaller ring size and lack of oxygen may reduce solubility compared to morpholine, which has an oxygen atom enhancing hydrophilicity . Trifluoromethyl vs.

N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)

  • Structural Differences : Substitutes the morpholine and 3-(methylsulfanyl)phenyl groups with a benzodioxol moiety.
  • Functional Implications :
    • The benzodioxol group (a bicyclic ether) enhances polarity and bioavailability compared to morpholine or pyrrolidine. This compound demonstrated antimalarial activity as a falcipain inhibitor, suggesting the target compound may share similar mechanisms .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structural Differences: Features an isoindolin-1,3-dione core and pyridinyl-sulfamoyl substituent instead of tetrahydroquinoline and ethanediamide.
  • However, the absence of the ethanediamide linker may reduce hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula* Key Substituents Notable Properties/Applications
N-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide (Target) C₂₈H₃₅N₅O₃S Morpholine, 3-(methylsulfanyl)phenyl Potential enzyme inhibition (theoretical)
N-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide C₂₉H₃₄F₃N₅O₂ Pyrrolidine, 4-(trifluoromethyl)phenyl Enhanced lipophilicity
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) C₂₃H₂₃N₃O₄ Benzodioxol Antimalarial (falcipain inhibition)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Isoindolin-1,3-dione, pyridinyl-sulfamoyl Synthetic intermediate

*Molecular formulas estimated based on structural data.

Research Findings and Implications

Morpholine vs. Pyrrolidine : Morpholine-containing derivatives (e.g., the target compound) are predicted to exhibit better aqueous solubility than pyrrolidine analogs due to the oxygen atom’s polarity .

Substituent Effects :

  • The 3-(methylsulfanyl)phenyl group in the target compound may confer moderate lipophilicity and sulfur-mediated binding interactions, contrasting with the CF₃ group’s electron-withdrawing effects in the pyrrolidine analog .
  • Benzodioxol-containing QOD highlights the importance of polar substituents in enhancing bioavailability for antimalarial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.